molecular formula C10H13N3O3S B2501466 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide CAS No. 1209869-92-0

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide

Cat. No.: B2501466
CAS No.: 1209869-92-0
M. Wt: 255.29
InChI Key: CZOIWWMTTIJJDN-UHFFFAOYSA-N
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Description

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide is a synthetic compound characterized by the presence of a pyrazine ring and a thiolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with a thiolane derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups present.

    Substitution: The pyrazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane moiety can yield sulfoxides or sulfones, while substitution reactions on the pyrazine ring can introduce various functional groups.

Scientific Research Applications

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide
  • 2-chloro-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide

Uniqueness

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide is unique due to its specific combination of a pyrazine ring and a thiolane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c14-10(9-6-11-2-3-12-9)13-5-8-1-4-17(15,16)7-8/h2-3,6,8H,1,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOIWWMTTIJJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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